(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid (2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 2419-56-9
VCID: VC21538985
InChI: InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1
SMILES: CC(C)(C)OC(=O)CCC(C(=O)[O-])[NH3+]
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

CAS No.: 2419-56-9

Cat. No.: VC21538985

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid - 2419-56-9

CAS No. 2419-56-9
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name (2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate
Standard InChI InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1
Standard InChI Key OIOAKXPMBIZAHL-LURJTMIESA-N
Isomeric SMILES CC(C)(C)OC(=O)CC[C@@H](C(=O)[O-])[NH3+]
SMILES CC(C)(C)OC(=O)CCC(C(=O)[O-])[NH3+]
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)[O-])[NH3+]

Physical and Chemical Properties

Physical Characteristics

(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid appears as a white to almost white solid at room temperature . It has a well-defined melting point of approximately 182°C (literature value), which is characteristic of crystalline amino acid derivatives . The boiling point is reported to be 110°C when measured at a reduced pressure of 0.05 Torr, indicating its stability at higher temperatures under appropriate conditions . The compound has a density of 0.992 g/cm³, which is comparable to many organic compounds of similar molecular weight .

Table 1: Physical Properties of (2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

PropertyValueSource
Physical StateWhite to almost white solid
Melting Point182°C (literature)
Boiling Point110°C (at 0.05 Torr)
Density0.992 g/cm³
Molecular Weight203.24 g/mol
Exact Mass203.11 (calculated)

Chemical Reactivity

The chemical reactivity of (2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is determined by its functional groups. The free amino group at the alpha position can undergo various reactions typical of primary amines, including acylation, alkylation, and peptide bond formation . The carboxylic acid group can participate in esterification, amide formation, and other transformations common to carboxylic acids .

The compound has a predicted pKa value of 2.20±0.10, which reflects the acidity of the carboxylic acid function . This property is important for understanding its behavior in buffered solutions and its potential interactions with other molecules in biological systems. The tert-butyl ester group on the gamma-carboxyl function is stable under neutral and basic conditions but can be cleaved under acidic conditions, providing a selective method for deprotection when needed in synthetic sequences .

Applications and Significance

Role in Peptide Synthesis

(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid plays a crucial role in peptide synthesis as a building block for incorporating glutamic acid residues with protected side chains . The selective protection of the gamma-carboxyl group allows for controlled reactivity during peptide coupling reactions, preventing unwanted side reactions that could occur with the free gamma-carboxyl group.

This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides containing glutamic acid residues. The tert-butyl protection strategy is compatible with both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) peptide synthesis protocols, making it a versatile building block in various synthetic strategies .

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